molecular formula C11H21NO B8694937 2-Propenamide, N-(2-ethylhexyl)- CAS No. 91625-16-0

2-Propenamide, N-(2-ethylhexyl)-

Cat. No.: B8694937
CAS No.: 91625-16-0
M. Wt: 183.29 g/mol
InChI Key: WEWMLPXWLVIVNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenamide, N-(2-ethylhexyl)- is a useful research compound. Its molecular formula is C11H21NO and its molecular weight is 183.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Propenamide, N-(2-ethylhexyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenamide, N-(2-ethylhexyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

91625-16-0

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(2-ethylhexyl)prop-2-enamide

InChI

InChI=1S/C11H21NO/c1-4-7-8-10(5-2)9-12-11(13)6-3/h6,10H,3-5,7-9H2,1-2H3,(H,12,13)

InChI Key

WEWMLPXWLVIVNW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC(=O)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

7.2 parts 30% methanolic Na-methylate solution are added to 64.5 parts 2-ethylhexylamine. 77 parts 2-carbomethoxy-7-oxabicyclo(2,2,1)hept-5-ene are added drop-wise at 30° to 35° C. during cooling. The reaction medium is then stirred for 15 hours and neutralised with 4 parts concentrated hydrochloric acid. 100 parts methylene chloride and 50 parts water are added, the organic phase separated off, and the aqueous phase extracted twice with 25 ml methylene chloride in each instance. The combined organic phases are reduced in a rotary evaporator at a bath temperature of 90° C. and a vacuum of 20 Torr. The residue is heated under a high vacuum to 110° to 120° C. (bath temperature 140° C.). On conclusion of the furane separation, the sedimentation temperature increases and the product distills over. 66.6 parts N(2-ethylhexyl)acrylamide with a boiling point of 123° C. at 0.4 Torr are obtained.
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.